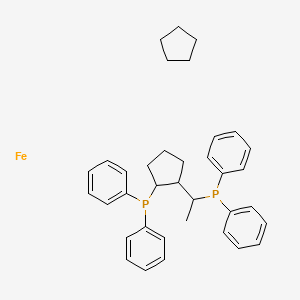
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is a complex organometallic compound It features a central iron atom coordinated to two diphenylphosphanyl groups and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron typically involves the following steps:
Formation of the Ligand: The diphenylphosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with diphenylphosphine in the presence of a base such as sodium hydride.
Coordination to Iron: The ligand is then coordinated to an iron precursor, such as iron(II) chloride, in a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, similar organometallic compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the diphenylphosphanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, depending on the desired product.
Major Products Formed
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Mechanism of Action
The mechanism by which Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron exerts its effects involves the coordination of the iron center to various substrates. This coordination can facilitate electron transfer, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with catalytic properties.
Ferrocene: A well-known iron compound with a sandwich structure, used in various applications including catalysis and materials science.
Uniqueness
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is unique due to its specific ligand arrangement and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and potential therapeutic applications.
Biological Activity
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is an organometallic compound characterized by its unique structure, which includes a cyclopentane ring, diphenyl groups, and an iron atom coordinated with phosphane ligands. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis.
Chemical Structure and Properties
The compound features a complex arrangement that allows for various interactions with biological molecules. The iron center is crucial for its reactivity and biological function, while the phosphane ligands can enhance its electrophilic properties.
Structural Formula
The biological activity of this compound is primarily attributed to the coordination of the iron atom with various ligands. This coordination can influence the reactivity and stability of the compound, allowing it to interact with biomolecules such as proteins and nucleic acids. The specific pathways involved depend on the nature of these interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that metal complexes can induce apoptosis in cancer cells. The iron center may facilitate electron transfer processes that lead to oxidative stress in tumor cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking substrate structures or binding to active sites, thereby disrupting normal enzymatic functions.
- Antimicrobial Activity : Some organometallic compounds have demonstrated effectiveness against bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Anticancer Activity : A study published in ACS Publications explored the reactivity of similar organometallic complexes with cancer cell lines, demonstrating significant cytotoxic effects attributed to oxidative stress induced by iron coordination .
- Enzyme Interaction : Research highlighted in Bulletin of the Chemical Society of Japan indicated that phosphine-containing compounds could effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .
- Antimicrobial Effects : A comparative study on various organometallic compounds noted promising antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the phosphane ligands could enhance efficacy .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C36H42FeP2 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron |
InChI |
InChI=1S/C31H32P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-13,15-22,25,30-31H,14,23-24H2,1H3;1-5H2; |
InChI Key |
YJKNDFBUHDCTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















